3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory pathways . The compound may also interact with various receptors and enzymes, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Triclocarban: A compound with two chlorinated phenyl rings, structurally similar to 3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
88097-40-9 |
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Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C15H12ClNO2/c1-17-13-5-3-2-4-12(13)15(19,14(17)18)10-6-8-11(16)9-7-10/h2-9,19H,1H3 |
InChI Key |
GBEIHDNGCNBVEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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